molecular formula C14H18ClN B14488497 N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride CAS No. 63474-31-7

N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride

Katalognummer: B14488497
CAS-Nummer: 63474-31-7
Molekulargewicht: 235.75 g/mol
InChI-Schlüssel: GIEZDPVIWDQQSD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride is a chemical compound with the molecular formula C15H20ClN. It is known for its unique structure, which includes a naphthalene ring substituted with a trimethylammonium group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride typically involves the reaction of naphthalen-1-ylmethanamine with trimethylamine in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process often includes steps such as purification and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthalen-1-ylmethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • N,N-Dimethyl-1-(naphthalen-1-yl)methanamine

Uniqueness

N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride is unique due to its trimethylammonium group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Eigenschaften

CAS-Nummer

63474-31-7

Molekularformel

C14H18ClN

Molekulargewicht

235.75 g/mol

IUPAC-Name

trimethyl(naphthalen-1-ylmethyl)azanium;chloride

InChI

InChI=1S/C14H18N.ClH/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13;/h4-10H,11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

GIEZDPVIWDQQSD-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.